tert-Butyl 4-bromoindoline-1-carboxylate

Description

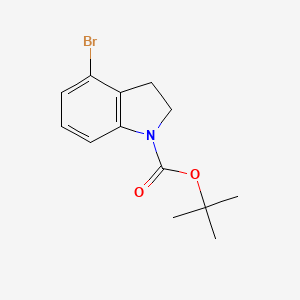

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 4-bromo-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZIJTYKDFFQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680182 | |

| Record name | tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-46-8 | |

| Record name | 1,1-Dimethylethyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Tert Butyl 4 Bromoindoline 1 Carboxylate

Reactivity of the Indoline (B122111) Nitrogen: N-Alkylation and Acylation Reactions

The nitrogen atom of the indoline ring in tert-butyl 4-bromoindoline-1-carboxylate is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is generally stable under many reaction conditions but can be removed to allow for further functionalization at the nitrogen atom. While direct N-alkylation or N-acylation of the Boc-protected indoline is not typical, deprotection followed by these reactions is a common strategy.

Deprotection of the Boc group is usually achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the corresponding 4-bromoindoline (B1282225). The free secondary amine is then amenable to a variety of standard N-alkylation and N-acylation reactions.

N-Alkylation: The deprotected 4-bromoindoline can be N-alkylated using various alkyl halides in the presence of a base. The choice of base and solvent is crucial for the success of these reactions. For instance, the use of a strong base like sodium hydride (NaH) or a milder base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is common.

N-Acylation: Similarly, N-acylation can be accomplished by treating the deprotected 4-bromoindoline with acylating agents such as acyl chlorides or acid anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) (Et3N) or pyridine (B92270) to neutralize the acid byproduct.

A related electrochemical method for N-alkylation has been reported for N-Boc-protected 4-aminopyridines, which involves the use of an electrogenerated acetonitrile anion. nih.gov This method offers high yields under mild conditions. nih.gov

Reactivity of the Bromo-Substituent at C-4 Position

The bromine atom at the C-4 position of this compound is a key functional handle that allows for a wide range of transformations, significantly enhancing the molecular diversity of the resulting products.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on an aryl halide is generally difficult, it can be achieved under specific conditions, often requiring a strong nucleophile and sometimes harsh reaction conditions or the presence of a catalyst. For this compound, the bromine atom can be displaced by various nucleophiles. sigmaaldrich.com The success of such reactions is influenced by the nature of the nucleophile and the reaction conditions employed. The stability of the carbocation intermediate in S_N1 reactions is a critical factor, with tertiary and secondary substrates being more reactive than primary ones. libretexts.org

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

The bromo-substituent at the C-4 position is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is also catalyzed by a palladium complex and requires a base.

The following table summarizes representative examples of metal-mediated cross-coupling reactions involving aryl bromides, illustrating the general conditions and types of products that can be formed.

| Reaction Type | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki Coupling | Organoboron Compound | Palladium Catalyst | Various Bases | Biaryl Compound |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper Catalyst | Amine Base | Aryl Alkynes |

| Heck Reaction | Alkene | Palladium Catalyst | Various Bases | Substituted Alkenes |

Palladiumation and Regioselectivity Considerations

Palladium-catalyzed reactions are crucial for the functionalization of this compound. The regioselectivity of these reactions is a significant consideration, particularly when multiple reaction sites are available. In the case of this molecule, palladium-catalyzed reactions primarily occur at the C-4 position due to the presence of the bromo-substituent.

Recent research has highlighted the development of palladium-catalyzed reactions that exhibit high regioselectivity. For example, a palladium-catalyzed 1,4-carboamination of bromoarenes has been developed, which proceeds with high regioselectivity to form para-substituted anilines. chemrxiv.org Furthermore, palladium-catalyzed regioselective synthesis has been reported where a directing group controls the position of substitution. rsc.org In the context of indoles, palladium-catalyzed C-H fluoroalkylation at the C4-position has been achieved with high regioselectivity by using a directing group at the C3 position. rsc.org

Electrophilic Aromatic Substitution on the Indoline Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the attack of an electrophile by the pi-electrons of the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The substituent already present on the aromatic ring influences both the rate and the regioselectivity of the substitution.

In this compound, the indoline ring is substituted with a bromine atom and an N-Boc group. The bromine atom is a deactivating but ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The N-Boc group, being part of the fused heterocyclic ring, also influences the electron density of the aromatic ring. The bulky tert-butyl group can sterically hinder the ortho positions, potentially favoring para substitution. ucalgary.ca

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The specific conditions for these reactions on this compound would need to be carefully optimized to achieve the desired regioselectivity and yield.

Oxidative and Reductive Transformations of the Indoline Core

The indoline core of this compound can undergo both oxidative and reductive transformations, leading to different classes of compounds.

Oxidative Transformations: The indoline ring can be oxidized to the corresponding indole (B1671886) derivative. This aromatization can be achieved using various oxidizing agents. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a common reagent for such dehydrogenation reactions. The oxidation of substituted phenols with oxygen and a base can lead to the formation of benzaldehydes and other oxidized products. usgs.gov

Reductive Transformations: The bromo-substituent on the aromatic ring can be removed through reductive dehalogenation. This can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst (e.g., Pd/C) or other hydride sources. This transformation would yield tert-butyl indoline-1-carboxylate.

The following table provides a general overview of these transformations:

| Transformation Type | Reagent/Condition | Product |

| Oxidation (Dehydrogenation) | DDQ | tert-Butyl 4-bromoindole-1-carboxylate |

| Reduction (Dehalogenation) | H₂, Pd/C | tert-Butyl indoline-1-carboxylate |

Stereochemical Considerations in Indoline Transformations

The stereochemistry of reactions involving the indoline scaffold is a critical aspect of its synthetic utility, particularly in the preparation of biologically active molecules and complex natural products where specific stereoisomers are often required. For derivatives such as this compound, stereochemical outcomes are influenced by the inherent structure of the indoline ring system and the nature of the substituents at the nitrogen and the aromatic ring.

The indoline core is not planar, and substituents on the five-membered ring can exist in various spatial arrangements. When a new stereocenter is created at positions C2 or C3, the formation of enantiomers or diastereomers is possible. The control of these stereochemical outcomes is a key challenge and a focus of significant research. The presence of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom and the bromo-substituent at the C4 position significantly impacts the reactivity and stereoselectivity of transformations.

Influence of Substituents on Stereoselectivity:

N-Boc Protecting Group: The sterically demanding tert-butoxycarbonyl (Boc) group can direct the approach of incoming reagents. By sterically hindering one face of the indoline ring system, it can lead to preferential formation of one diastereomer over another in reactions such as alkylations, additions, or cycloadditions. This is a form of substrate-controlled stereoselectivity.

Strategies for Stereocontrol in Indoline Synthesis:

Several strategies are employed to control the stereochemistry during the transformation of indoline derivatives. These can be broadly categorized as substrate control, auxiliary control, and catalyst control.

Substrate-Controlled Diastereoselectivity: This strategy relies on the existing stereochemical features of the substrate to direct the formation of new stereocenters. A prominent example is the catalytic hydrogenation of substituted indole precursors to form indolines. The choice of reaction conditions can influence the stereochemical outcome. For instance, the hydrogenation of N-Boc protected indole-2-carboxylates can lead to the formation of cis-indolines. clockss.org The stereochemistry is dictated by the catalyst adsorbing to the less hindered face of the indole ring, followed by the delivery of hydrogen from that face. The mild alkaline hydrolysis of the resulting indoline esters can sometimes lead to epimerization, yielding the thermodynamically more stable trans-acid, demonstrating that reaction conditions post-synthesis are also crucial. clockss.org

| Precursor | Reaction Conditions | Major Product | Diastereomeric Relationship | Reference |

| N-Boc-dimethyl indole-2,3-dicarboxylate | H₂, Pd/C | N-Boc-dimethyl cis-indoline-2,3-dicarboxylate | cis | clockss.org |

| N-Boc-methyl indole-2-carboxylate | H₂, Pd/C | N-Boc-methyl cis-indoline-2-carboxylate | cis | clockss.org |

| N-Boc-cis-indoline-2-carboxylate methyl ester | LiOH, aq. DME | N-Boc-trans-indoline-2-carboxylic acid | trans (via epimerization) | clockss.org |

Chiral Auxiliaries: An alternative approach involves the temporary attachment of a chiral auxiliary to the indoline substrate. This auxiliary directs the reaction to occur on a specific face of the molecule, leading to the formation of a single diastereomer. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product. While specific examples for this compound are not prevalent, studies on analogous structures like isoindolines have demonstrated the power of this method. For example, the use of a tert-butylsulfinamide group as a chiral auxiliary has been shown to effectively control the stereochemistry in the synthesis of chiral isoindoline-1-carboxylic acid esters. nih.gov This strategy provides a viable pathway for the asymmetric synthesis of valuable unnatural α-amino acid scaffolds. nih.gov

Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for achieving enantioselectivity. A small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, can generate large quantities of an enantiomerically pure product. In the context of indoline synthesis, chiral ligands can coordinate to a metal center and create a chiral environment that differentiates between the two faces of a prochiral substrate or between two enantiotopic groups. mdpi.com This approach avoids the need for stoichiometric chiral reagents and the additional steps of attaching and removing auxiliaries.

Chiral Resolution:

When a reaction produces a racemic mixture (an equal mixture of both enantiomers), a process called chiral resolution can be employed to separate them. nih.gov This can be achieved by several methods, including:

Formation of Diastereomeric Salts: Reacting the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., a chiral acid or base) forms a pair of diastereomeric salts. nih.gov These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. nih.gov

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column to separate enantiomers. The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately.

The stereochemical considerations in the transformation of this compound are multifaceted, involving the interplay of steric and electronic effects of its substituents and the application of sophisticated synthetic strategies to achieve the desired stereochemical purity.

Advanced Spectroscopic and Structural Elucidation of Tert Butyl 4 Bromoindoline 1 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For tert-butyl 4-bromoindoline-1-carboxylate, both ¹H and ¹³C NMR spectra provide definitive evidence for its constitution.

In the ¹H NMR spectrum, the signals corresponding to the aromatic protons of the bromo-substituted benzene (B151609) ring typically appear as a complex multiplet. The protons on the ethylenic bridge of the indoline (B122111) core (at positions C2 and C3) present as triplets. A characteristic singlet is observed for the nine equivalent protons of the tert-butyl group of the Boc protecting group.

The ¹³C NMR spectrum further corroborates the structure. Key signals include those from the aromatic carbons, with the carbon atom bonded to the bromine atom showing a characteristic shift. The aliphatic carbons of the indoline ring (C2 and C3) and the quaternary and methyl carbons of the tert-butyl group are also clearly resolved. The carbonyl carbon of the carbamate (B1207046) group appears in the downfield region, consistent with its electronic environment.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Analysis | Chemical Shift (δ) in ppm |

| ¹H NMR | Aromatic protons, Alkyl protons of the indoline ring, Protons of the tert-butyl group |

| ¹³C NMR | Aromatic carbons, Aliphatic carbons (C2, C3), Carbonyl carbon (C=O), Quaternary and methyl carbons of the tert-butyl group |

Note: Specific peak positions and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Vibrational Spectroscopy: Fourier-transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A strong absorption band is typically observed for the C=O (carbonyl) stretching vibration of the carbamate functional group. Other significant peaks correspond to the C-N stretching of the indoline ring, the C-H stretching of both aromatic and aliphatic moieties, and the C-Br stretching vibration at lower wavenumbers.

Table 2: Key FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Carbonyl (C=O) stretch of carbamate | Strong, typically in the range of 1700-1725 |

| Aromatic C-H stretch | Above 3000 |

| Aliphatic C-H stretch | Below 3000 |

| C-N stretch | Variable, often in the 1250-1350 range |

| C-Br stretch | Typically below 800 |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₃H₁₆BrNO₂), high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming its elemental composition.

The mass spectrum typically shows the molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern is observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways involve the loss of the tert-butyl group or the entire Boc protecting group.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the chromophores present. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the bromo-substituted benzene ring fused to the indoline system. The chromophore is expected to exhibit absorption maxima (λ_max) in the ultraviolet region, characteristic of π to π* transitions within the aromatic system. The exact position of these absorption bands can be influenced by the solvent polarity.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary indication of compound purity. For this compound, a suitable mobile phase (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate) would be used to achieve good separation on a silica (B1680970) gel plate. The compound's retention factor (Rf) value is a characteristic property under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a more powerful technique for the quantitative determination of purity. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient (e.g., water and acetonitrile (B52724) or methanol), would be appropriate for analyzing this compound. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Applications of Tert Butyl 4 Bromoindoline 1 Carboxylate in Advanced Organic Synthesis

tert-Butyl 4-bromoindoline-1-carboxylate as a Key Building Block for the Synthesis of Complex Heterocyclic Systems

The 4-bromo substituent on the indoline (B122111) ring is the key to its utility as a building block for more complex systems. This aryl bromide moiety is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Through reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, chemists can selectively introduce a wide array of substituents at the 4-position of the indoline core, leading to the synthesis of intricate heterocyclic structures.

The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, has been successfully applied to the related 4-bromo-1H-indole, demonstrating the viability of this transformation at the 4-position of the indole (B1671886) scaffold. nih.gov This reaction is a vital tool for creating C(sp)-C(sp²) bonds, which are crucial for building rigid molecular frameworks found in natural products, molecular electronics, and pharmaceuticals. nih.govresearchgate.net A modern, copper-free Sonogashira protocol conducted at room temperature has shown excellent functional group tolerance and high yields with other challenging aryl bromides, suggesting its applicability to this compound. nih.gov Furthermore, variations like the palladium-catalyzed carbonylative Sonogashira coupling, which uses tert-butyl isocyanide as a carbon monoxide surrogate, provide a pathway to alkynones, which are valuable synthetic intermediates. organic-chemistry.orgnih.gov

The Buchwald-Hartwig amination is another cornerstone reaction that leverages the reactivity of the aryl bromide to form carbon-nitrogen bonds. wikipedia.orglibretexts.org This transformation is essential for synthesizing aryl amines, which are prevalent in pharmaceuticals. The utility of this reaction on the bromo-N-Boc-indole framework has been demonstrated with the closely related isomer, N-Boc-5-bromoindole, which is used as an intermediate in a Buchwald-Hartwig amination to synthesize di-Boc-protected 5-aminoindole. medchemexpress.com This precedent strongly supports the use of this compound to introduce various amine-containing substituents, thereby accessing novel heterocyclic derivatives.

Although a specific example for this compound is not documented, the Suzuki reaction is a widely used and robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds. wikipedia.orgorganic-chemistry.org Its mild conditions and tolerance for a vast range of functional groups make it a highly probable and valuable transformation for this substrate. Successful Suzuki couplings have been reported for structurally similar compounds, such as unprotected ortho-bromoanilines and other bromoindole derivatives, indicating that the 4-bromoindoline (B1282225) core is a suitable reaction partner. nih.govnih.gov

| Reaction Type | Coupling Partner | Bond Formed | Catalyst System (Typical) | Significance |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Palladium complex (e.g., Pd(PPh₃)₂Cl₂), optional Cu(I) co-catalyst | Introduces alkynyl moieties, key for extending conjugation and building rigid structures. nih.govorganic-chemistry.org |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | C(sp²)-N | Palladium complex with specialized phosphine ligands (e.g., XPhos, SPhos) | Forms aryl amines, a common motif in bioactive molecules. wikipedia.orgmedchemexpress.com |

| Suzuki Coupling | Boronic Acid or Ester | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Palladium complex (e.g., Pd(PPh₃)₄) and a base | Creates biaryl structures or attaches alkyl groups with high functional group tolerance. wikipedia.orgorganic-chemistry.org |

Precursor in the Total Synthesis of Natural Products and Bioactive Compounds

The 4-bromoindole scaffold, of which this compound is a protected derivative, serves as a crucial starting material in the total synthesis of complex natural products. The bromine atom not only allows for the introduction of other functional groups via cross-coupling but can also be retained in the final target molecule, as many marine alkaloids are halogenated.

A notable example is the protecting-group-free total synthesis of the marine natural products (+)-ambiguine H and (+)-hapalindole U . pitt.edu In this synthesis, 4-bromoindole was a key starting material that was coupled with a ketone via C-H bond functionalization. pitt.edu The resulting intermediate, which retained the bromine atom, underwent a subsequent palladium-mediated 6-exo-trig cyclization to construct the complex tetracyclic core of these alkaloids. pitt.edu This work highlights the strategic use of the 4-bromoindole core to access architecturally complex and biologically relevant molecules.

Additionally, synthetic strategies targeting other complex alkaloids have identified 4-bromoindole derivatives as essential intermediates. For instance, a synthetic route aiming for the total synthesis of ergot alkaloids has been developed that relies on a 4-bromoindole intermediate. researchgate.net Similarly, the synthesis of (+)-7-Bromotrypargine , a marine natural product, begins with the related 6-bromotryptamine, further underscoring the importance of bromo-substituted indoles as precursors to bioactive compounds. nih.gov

| Target Compound | Class | Role of 4-Bromoindole Scaffold | Key Transformation |

|---|---|---|---|

| (+)-Ambiguine H / (+)-Hapalindole U | Marine Indole Alkaloids | Core building block for constructing the tetracyclic system. pitt.edu | Direct indole coupling followed by Pd-mediated radical cyclization. pitt.edu |

| Ergot Alkaloids (Proposed) | Fungal Alkaloids | Key intermediate for the assembly of the tetracyclic ergoline core. researchgate.net | Planned intramolecular Heck reaction or Larock indole synthesis. researchgate.net |

Utilization in Cascade and Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency and ability to rapidly generate libraries of structurally diverse compounds. While direct examples involving this compound in such reactions are not prominently documented, the compatibility of the underlying scaffold has been demonstrated.

Specifically, the oxidized analogue, 4-bromo-isatin, has been successfully employed in a three-component reaction to generate complex spirooxindoles. nih.gov In this reaction, the 4-bromo-isatin was shown to be a tolerated substrate, reacting efficiently with two 1,3-dicarbonyl compounds under Lewis acid catalysis to afford spirooxindole pyranochromenedione derivatives. nih.gov The success of this reaction with the sterically demanding 4-bromo substituent on the isatin core suggests that the N-Boc protected 4-bromoindoline scaffold would also be a viable substrate for certain multicomponent and cascade reactions, providing a pathway for rapid scaffold diversification.

| Reaction Type | Substrate Analogue | Reactants | Product Class | Significance |

|---|---|---|---|---|

| Three-Component Reaction | 4-Bromo-isatin | Isatin, two different 1,3-dicarbonyl compounds | Spirooxindole pyranochromenediones | Demonstrates the compatibility of the 4-bromoindole scaffold in MCRs for rapid complexity generation. nih.gov |

Role in Asymmetric Synthesis and Chiral Auxiliaries

The indoline framework is a common feature in many chiral natural products and pharmaceuticals. While this compound itself is not chiral and there is no evidence of its direct use as a chiral auxiliary, its structural components are integral to established asymmetric syntheses. Chiral auxiliaries are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. nih.gov

The synthesis of chiral 3,3-disubstituted oxindoles, which are valuable precursors for bioactive compounds, often involves the indoline core and ester functionalities. For example, an asymmetric synthesis of enantioenriched t-butyl 3-alkyl-oxindole-3-carboxylates has been achieved through the chiral phosphoric acid-catalyzed desymmetrization of a di-t-butyl malonate precursor. semanticscholar.orgresearchgate.net This method establishes a chiral quaternary center at the 3-position of the oxindole ring, a structure closely related to indoline. This highlights the importance of the tert-butyl carboxylate and indoline core in designing substrates for powerful asymmetric transformations. semanticscholar.org

Although this compound is not employed to direct stereochemistry, it serves as a valuable precursor to substrates that can undergo asymmetric reactions to generate chiral molecules containing the indoline nucleus.

| Asymmetric Method | Target Molecule Class | Relevance of the Indoline Core | Key Strategy |

|---|---|---|---|

| Catalytic Desymmetrization | t-Butyl 3-Alkyl-oxindole-3-carboxylates | The oxindole (oxidized indoline) core is the central scaffold being functionalized. semanticscholar.orgresearchgate.net | A chiral phosphoric acid catalyzes the cyclization of a prochiral aminophenyl malonate to form a chiral oxindole. semanticscholar.org |

| Cascade Aza-Henry/Lactamization | 3-(Nitromethyl)isoindolin-1-ones | The related isoindolinone core is synthesized with high enantioselectivity. nih.gov | A bifunctional organocatalyst promotes an asymmetric nitro-Mannich reaction followed by in situ cyclization. nih.gov |

Future Perspectives and Emerging Research Avenues in Tert Butyl 4 Bromoindoline 1 Carboxylate Chemistry

Development of More Efficient and Sustainable Synthetic Strategies

The demand for greener and more economical chemical processes is a major driving force in modern chemistry. For tert-butyl 4-bromoindoline-1-carboxylate, future research will likely focus on developing synthetic routes that are not only high-yielding but also environmentally benign.

Key areas of development include:

Catalytic Systems: The use of novel metal catalysts is expected to play a significant role. For instance, palladium-catalyzed reactions have been instrumental in the functionalization of indoles. nih.govnih.gov Future work may explore the use of more abundant and less toxic metals as catalysts. The development of heterogeneous catalysts could also simplify product purification and catalyst recycling, contributing to more sustainable processes. rsc.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and efficiency. allfordrugs.compolimi.it The application of microreactor technology can lead to a more controlled and sustainable synthesis of this compound and its derivatives. allfordrugs.comnih.gov This approach minimizes waste and can allow for the use of reaction conditions that are not feasible in batch reactors. polimi.it

Environment-Friendly Reagents and Solvents: A shift towards the use of less hazardous reagents and greener solvents is anticipated. An example is the development of an environment-friendly synthesis method for 5-bromoindole (B119039), which involves clean bromination reactions and minimizes the formation of isomers. wipo.int Such principles can be adapted for the synthesis of this compound. The use of water as a solvent in catalytic reactions of indole (B1671886) derivatives is another promising sustainable approach. rsc.org

A comparison of traditional versus emerging synthetic strategies is highlighted below:

| Strategy | Traditional Approach | Emerging Sustainable Approach |

| Catalyst | Homogeneous, often precious metals | Heterogeneous, earth-abundant metals, biocatalysts rsc.org |

| Process | Batch reactions | Continuous flow chemistry allfordrugs.compolimi.itnih.gov |

| Reagents | Stoichiometric, potentially hazardous | Catalytic, greener alternatives |

| Solvents | Often chlorinated or other VOCs | Water, bio-based solvents, or solvent-free conditions rsc.org |

Exploration of Novel Reactivity Patterns and Derivatization Routes

The bromine atom and the N-Boc protecting group on the indoline (B122111) scaffold of this compound are key functional handles that allow for a wide range of chemical transformations. Future research is expected to uncover new reactivity patterns and expand the library of accessible derivatives.

Cross-Coupling Reactions: The bromine atom at the 4-position is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. nih.govresearchgate.net These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the synthesis of diverse molecular architectures. researchgate.netrug.nl Nickel-catalyzed photoredox reactions are also emerging as a powerful tool for C-N and C-O bond formation. nih.gov

C-H Functionalization: Direct C-H functionalization of the indoline core represents an atom-economical approach to derivatization. researchgate.netresearchgate.net While challenging, the development of new catalytic systems could enable the selective functionalization of other positions on the benzene (B151609) ring of the indoline, providing access to novel isomers and derivatives.

Electrophilic Cyclization: The use of bromine as a cyclization reagent with N-substituted indole derivatives has been shown to produce spiroindolinium intermediates, which can then be trapped by nucleophiles to yield complex polycyclic structures. beilstein-archives.org This strategy could be explored with this compound to generate novel scaffolds.

Carbonylative Functionalization: Carbonylation reactions offer a direct route to introduce carbonyl-containing functional groups, which are versatile intermediates for further transformations. beilstein-journals.org

The table below summarizes potential derivatization routes:

| Reaction Type | Reagents/Catalysts | Potential Products |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | 4-Arylindoline derivatives |

| Stille Coupling | Organostannanes, Pd catalyst | 4-Alkenyl/Arylindoline derivatives researchgate.net |

| Negishi Coupling | Organozinc reagents, Pd/Ni catalyst | 4-Alkyl/Arylindoline derivatives researchgate.net |

| C-H Arylation | Aryl halides, Pd catalyst | Di-substituted indoline derivatives researchgate.net |

| Electrophilic Cyclization | Bromine, Nucleophile | Spiroindoline derivatives beilstein-archives.org |

Integration of Advanced Computational Methodologies for Rational Design and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational methods can provide deep insights into its reactivity and guide the rational design of new derivatives and synthetic pathways.

Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure and reactivity of this compound. researchgate.netresearchgate.net By calculating parameters such as HOMO-LUMO energy gaps and molecular electrostatic potential maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack, thus guiding synthetic strategies. nih.govscirp.org DFT can also be used to elucidate complex reaction mechanisms, such as those involved in catalytic C-H functionalization. rsc.org

In Silico Drug Design: The indoline scaffold is a common motif in biologically active molecules. beilstein-journals.org Molecular docking and other in silico methods can be used to design and screen virtual libraries of this compound derivatives for their potential as inhibitors of specific biological targets. researchgate.netresearchgate.net This computational pre-screening can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Pathway Prediction: Computationally assisted pathway description can help in elucidating biosynthetic pathways for natural products containing the indole moiety. nih.gov This knowledge can inspire the development of novel biomimetic synthetic strategies.

| Computational Method | Application |

| DFT researchgate.netscirp.org | Elucidation of reaction mechanisms, prediction of reactivity rsc.org |

| Molecular Docking researchgate.net | Virtual screening of compound libraries, prediction of binding affinities researchgate.net |

| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity profiles nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and non-covalent interactions |

Investigating the Potential of this compound in Materials Science

While the primary applications of indole derivatives have traditionally been in medicinal chemistry and agrochemicals, there is a growing interest in their use in materials science. The unique electronic and photophysical properties of the indole ring system make it an attractive component for advanced materials.

Organic Electronics: Indole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the indoline core through derivatization at the bromine position makes this compound a promising precursor for the synthesis of novel organic electronic materials.

Polymers: The bromo-functionalization provides a handle for polymerization reactions. For instance, it could be used as a monomer in cross-coupling polymerization to create conjugated polymers with interesting optical and electronic properties.

Sensors: The indole nucleus is known to exhibit fluorescence, which can be sensitive to the local environment. This property could be exploited in the design of fluorescent chemosensors for the detection of specific analytes.

Antioxidant Materials: Bromoindole derivatives isolated from marine organisms have shown antioxidative activity. nih.gov This suggests that synthetic derivatives of this compound could be incorporated into materials to prevent oxidative degradation.

Future research in this area will likely involve the synthesis and characterization of a variety of materials derived from this compound and the evaluation of their performance in various applications.

Q & A

Q. What are the recommended synthetic pathways for tert-butyl 4-bromoindoline-1-carboxylate, and how can reaction intermediates be optimized?

Methodological Answer: The synthesis typically involves bromination of indoline precursors followed by protection of the amine group using tert-butyloxycarbonyl (Boc) chemistry. For example, bromine substitution at the 4-position of indoline can be achieved via electrophilic aromatic substitution under controlled conditions (e.g., using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C). Optimization of intermediates requires monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents to minimize side products like over-brominated derivatives .

Q. How should researchers safely handle and store this compound to minimize degradation?

Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the Boc group. Use desiccants to avoid moisture absorption. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling due to potential skin/eye irritation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in H NMR) and bromine substitution (aromatic proton splitting patterns).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns for bromine.

- IR Spectroscopy : Identify carbonyl stretching (~1700 cm) from the carboxylate group .

Advanced Research Questions

Q. How can crystallographic data resolve conflicting structural interpretations of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and packing interactions. For example, anisotropic displacement parameters can distinguish between positional disorder and thermal motion in the tert-butyl group. WinGX or ORTEP software visualizes electron density maps to resolve ambiguities .

Q. What computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of bromine on indoline’s aromatic ring. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Solvent effects (e.g., toluene vs. DMF) should be included explicitly in calculations to improve accuracy .

Q. How do hydrogen-bonding patterns influence the stability of this compound in solid-state formulations?

Methodological Answer: Graph set analysis (as per Etter’s rules) identifies robust hydrogen-bonding networks involving the carboxylate oxygen and adjacent NH groups. Stability studies under accelerated conditions (40°C/75% RH) correlate with intermolecular interactions observed in SC-XRD. For example, C=O⋯H-N hydrogen bonds enhance thermal stability by reducing molecular mobility .

Q. What strategies mitigate byproduct formation during deprotection of the Boc group in this compound?

Methodological Answer: Use trifluoroacetic acid (TFA) in dichloromethane at 0°C for controlled deprotection. Quench excess acid with cold bicarbonate to prevent carbamate scrambling. Monitor reaction progress via LC-MS to detect intermediates like tert-butyl carbocation or brominated side products. Alternative protecting groups (e.g., Fmoc) may reduce side reactions in sensitive substrates .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

Methodological Answer: Variations often arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorph transitions. Recrystallize the compound from multiple solvents (e.g., hexane/ethyl acetate) and compare melting ranges. Purity should be confirmed via HPLC (>95% area) before reporting .

Q. Why do some studies report conflicting yields for bromination steps, and how can reproducibility be improved?

Methodological Answer: Yield discrepancies may stem from trace moisture or oxygen in reactions. Use rigorously dried solvents (e.g., molecular sieves in DCM) and inert atmosphere (glovebox). Standardize reagent quality (e.g., NBS purity >98%) and reaction scales. Kinetic studies via in situ IR spectroscopy can optimize reaction times and temperatures .

Environmental and Safety Considerations

Q. What are the recommended protocols for disposing of waste containing this compound?

Methodological Answer: Classify waste as halogenated organic compounds (EPA code D002). Neutralize acidic/basic residues before transferring to licensed hazardous waste facilities. Small-scale lab waste should be adsorbed onto vermiculite or activated carbon and stored in approved containers .

Q. How can researchers minimize environmental release during large-scale reactions?

Methodological Answer: Implement closed-loop systems with condensers to recover volatile solvents. Use scavenger resins (e.g., QuadraSil MP) to trap residual bromine. Conduct lifecycle assessments (LCAs) to evaluate solvent choices (e.g., replacing DCM with 2-MeTHF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.